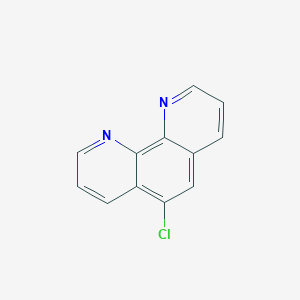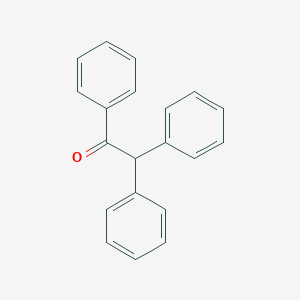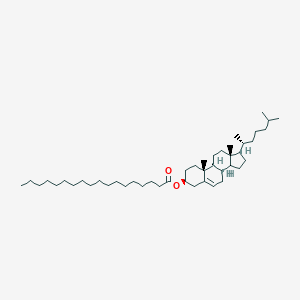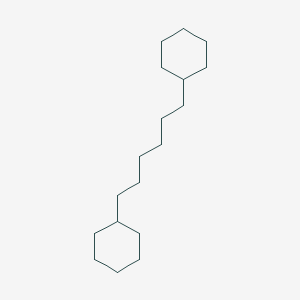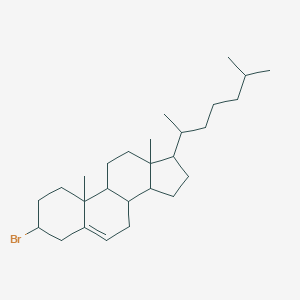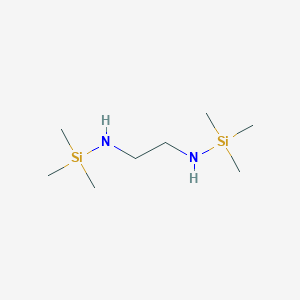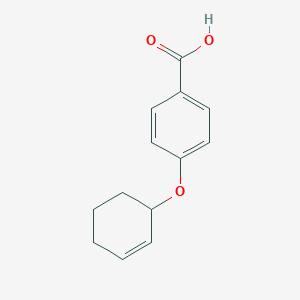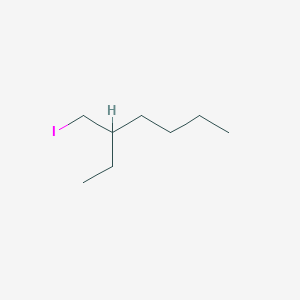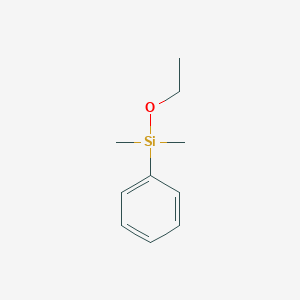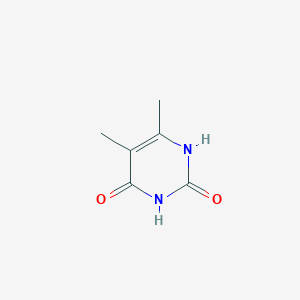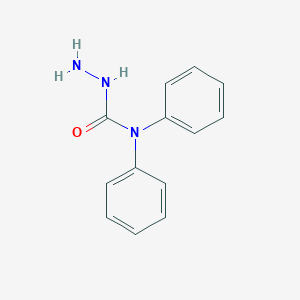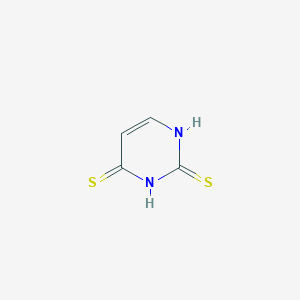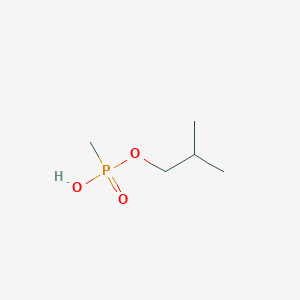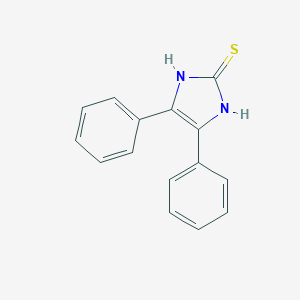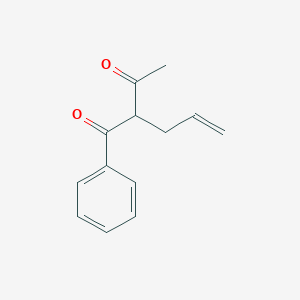
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-phenyl-2-(2-propenyl)-, commonly known as chalcone, is a natural compound found in various plant species. It is a yellow crystalline solid with a molecular formula of C15H12O and a molar mass of 208.26 g/mol. Chalcone has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of chalcone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of enzymes involved in inflammation and cancer, as well as the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Chalcone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Chalcone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under most lab conditions and can be easily synthesized. However, chalcone has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on chalcone. One area of interest is the development of new drugs based on its antimicrobial and antifungal properties. Another area of interest is the potential use of chalcone in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of chalcone and its potential applications in various fields.
In conclusion, chalcone is a natural compound with potential applications in various fields. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Chalcone can be synthesized through various methods and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Chalcone can be synthesized through various methods. One of the most common methods involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone in the presence of a base catalyst. This reaction results in the formation of chalcone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its potential applications in various fields. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. Chalcone has also been found to have antimicrobial and antifungal activity, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
10225-38-4 |
|---|---|
Nombre del producto |
1,3-Butanedione, 1-phenyl-2-(2-propenyl)- |
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-phenyl-2-prop-2-enylbutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-3-7-12(10(2)14)13(15)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
Clave InChI |
QIBVZPSRWCNABO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



